Product packaging for gibberellin A12 aldehyde(1-)(Cat. No.:)

gibberellin A12 aldehyde(1-)

Cat. No.: B1263570
M. Wt: 315.4 g/mol
InChI Key: ZCTUNYRXJKLWPY-LLCOKINKSA-M
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Description

Gibberellin A12 aldehyde (GA12-aldehyde) is a crucial intermediate in the complex metabolic pathway responsible for the production of gibberellins (B7789140) (GAs), a class of plant hormones that regulate a wide array of developmental processes. youtube.comwikipedia.org These processes include seed germination, stem elongation, dormancy, and flower and fruit development. wikipedia.org GA12-aldehyde stands as the precursor to numerous other gibberellin forms, making it a central point of study in understanding plant growth and development. youtube.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27O3- B1263570 gibberellin A12 aldehyde(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27O3-

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate

InChI

InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/p-1/t13-,14+,15+,16+,18+,19-,20-/m1/s1

InChI Key

ZCTUNYRXJKLWPY-LLCOKINKSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-]

Origin of Product

United States

Biosynthesis of Gibberellin A12 Aldehyde

Precursor Pathways and Initial Stages

The journey to gibberellin A12 aldehyde begins with the assembly of its fundamental carbon backbone from basic five-carbon isoprenoid units. This initial phase is governed by two primary pathways that supply the necessary precursors.

The direct precursor to the gibberellin pathway is geranylgeranyl pyrophosphate (GGPP), a 20-carbon isoprenoid. steberlab.org The biochemical route for GA synthesis in plants commences with GGPP, which undergoes two cyclization reactions to form the tetracyclic hydrocarbon ent-kaurene (B36324). brazilianjournals.com.br This process marks the first committed step in gibberellin biosynthesis. steberlab.org In plants, the formation of ent-kaurene from GGPP is catalyzed by two distinct enzymes, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS), and occurs within plastids. brazilianjournals.com.broup.com GGPP is first cyclized to form ent-copalyl diphosphate (CPP), which is then further cyclized by KS to yield ent-kaurene. oup.comannualreviews.org

All terpenoids, including gibberellins (B7789140), are biosynthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). steberlab.orgtandfonline.com Plants utilize two independent pathways to produce these precursors: the mevalonic acid (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids. brazilianjournals.com.brnih.gov

For many years, it was believed that the MVA pathway was the exclusive source of IPP for gibberellin biosynthesis. steberlab.org However, research using 13C-labeled substrates in Arabidopsis seedlings has demonstrated that gibberellins are predominantly synthesized through the plastidial MEP pathway. oup.comnih.govnih.gov Despite the primary role of the MEP pathway, studies indicate that some crossover of isoprenoid intermediates between the cytosol and plastids occurs, allowing the MVA pathway to make a minor contribution to GA biosynthesis. oup.comnih.govoup.com The extent of this contribution may vary depending on the plant tissue and developmental stage. oup.com

Conversion from ent-Kaurene to Gibberellin A12 Aldehyde

Once synthesized in the plastid, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases to become gibberellin A12 aldehyde. oup.comyoutube.com This part of the pathway involves several key intermediates and a crucial skeletal rearrangement.

The conversion of ent-kaurene to ent-kaurenoic acid proceeds through a three-step oxidation sequence at the C-19 position. nih.gov The intermediates in this sequence are ent-kaurenol (B36349) and ent-kaurenal. nih.gov Research in Arabidopsis has shown that a single cytochrome P450 enzyme, ent-kaurene oxidase (KO), encoded by the GA3 gene, catalyzes all three of these sequential oxidation steps. nih.govnih.gov This multifunctional enzyme converts ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.govnih.gov

Following its formation, ent-kaurenoic acid is further oxidized to create ent-7α-hydroxykaurenoic acid. nih.govnih.gov This hydroxylation at the C-7 position is a critical preparatory step for the subsequent ring contraction. nih.gov This reaction is catalyzed by another multifunctional cytochrome P450 enzyme known as ent-kaurenoic acid oxidase (KAO). pnas.orgresearchgate.net KAO, a member of the CYP88A subfamily, is responsible for the metabolic steps leading from ent-kaurenoic acid to GA12. pnas.orgresearchgate.net

The final and most complex step in the formation of gibberellin A12 aldehyde is the oxidative ring contraction of ent-7α-hydroxykaurenoic acid. grafiati.com This reaction, also catalyzed by ent-kaurenoic acid oxidase (KAO), transforms the B-ring of the ent-kaurane structure from a six-membered to a five-membered ring, thereby creating the distinctive ent-gibberellane skeleton. nih.govpnas.orgresearchgate.net The process involves the extrusion of the C-7 carbon, which is released, and the formation of an aldehyde group at C-10. nih.govuomustansiriyah.edu.iq This enzymatic rearrangement results in the synthesis of gibberellin A12 aldehyde, the first true gibberellin in the biosynthetic pathway and the precursor for all other GAs in the plant. annualreviews.orguomustansiriyah.edu.iq

Subcellular Localization of Biosynthetic Enzymes and Intermediates

The journey from the initial precursor, geranylgeranyl diphosphate (GGPP), to gibberellin A12 aldehyde involves enzymes localized in distinct cellular compartments. The early steps of this pathway are confined to the plastids, while the subsequent modifications are carried out by enzymes associated with the endoplasmic reticulum. portlandpress.comwiley.com

Plastidial Localization of Early Steps

The initial stages of gibberellin biosynthesis, which lead to the formation of ent-kaurene, are localized within the plastids. wiley.comoup.com This is supported by the presence of plastid-targeting sequences in the enzymes that catalyze these reactions and experimental evidence from studies using green fluorescent protein (GFP) fusions. wiley.comcapes.gov.br

The key enzymes involved in this plastidial phase are:

ent-Copalyl diphosphate synthase (CPS): This enzyme catalyzes the first committed step in gibberellin biosynthesis, the conversion of GGPP to ent-copalyl diphosphate (ent-CPP). portlandpress.comwikipedia.org Studies in various plant species, including Arabidopsis, rice, and pea, have demonstrated that CPS is located in the plastid stroma. wiley.comwikipedia.orgnih.gov In rice, two different ent-CDP synthases exist, with one dedicated to gibberellin biosynthesis and the other to the production of phytoalexins. uniprot.org

ent-Kaurene synthase (KS): Following the formation of ent-CPP, ent-kaurene synthase catalyzes its conversion to ent-kaurene. portlandpress.comuniprot.org Similar to CPS, KS is also found in the plastid stroma. wiley.comuniprot.org The N-terminal pre-sequences of both CPS and KS in Arabidopsis thaliana have been shown to direct GFP to chloroplasts. wiley.comcapes.gov.br

The synthesis of ent-kaurene within the plastids marks the end of the first phase of gibberellin biosynthesis. This hydrocarbon intermediate must then be transported out of the plastid to the endoplasmic reticulum for the subsequent oxidative reactions. wiley.com

Endoplasmic Reticulum Association of Cytochrome P450 Monooxygenases

The conversion of ent-kaurene to gibberellin A12 aldehyde is orchestrated by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), which are primarily anchored to the endoplasmic reticulum (ER). portlandpress.comnih.gov This localization has been confirmed through studies involving GFP fusions and the analysis of microsomal fractions. wiley.comannualreviews.org

The key P450 enzymes in this stage are:

ent-Kaurene oxidase (KO): This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. wikipedia.orgoup.com Interestingly, studies in Arabidopsis have shown that ent-kaurene oxidase is located on the outer envelope of the plastid, potentially linking the plastidial and ER-located steps of the pathway. wiley.comcapes.gov.brnih.gov There is also evidence suggesting some KO may be located in the endoplasmic reticulum. wiley.com

ent-Kaurenoic acid oxidase (KAO): This enzyme catalyzes the subsequent three steps, converting ent-kaurenoic acid to gibberellin A12 aldehyde, which is then oxidized to gibberellin A12. wikipedia.orgfrontiersin.org In Arabidopsis, the two ent-kaurenoic acid oxidases, AtKAO1 and AtKAO2, are localized to the endoplasmic reticulum. wiley.comcapes.gov.brnih.gov

The later stages of gibberellin biosynthesis, which involve the conversion of GA12 to bioactive GAs, are catalyzed by soluble 2-oxoglutarate-dependent dioxygenases, such as GA 20-oxidase and GA 3-oxidase, located in the cytoplasm. frontiersin.orgnih.govwiley.com

Metabolic Transformations and Diversification of Gibberellin A12 Aldehyde

Primary Conversion to Gibberellin A12

The initial and fundamental conversion in the diversification of GA12-aldehyde is its oxidation to gibberellin A12 (GA12). This reaction involves the transformation of the aldehyde group at carbon-7 (C-7) into a carboxylic acid. In plants, this crucial step is catalyzed by ent-kaurenoic acid oxidase (KAO), a cytochrome P450 monooxygenase. oup.comnih.gov This enzyme is multifunctional, catalyzing the final three steps in the formation of GA12 from ent-kaurenoic acid, with the oxidation of GA12-aldehyde being the terminal reaction. oup.comnih.gov

In some species, such as the pumpkin (Cucurbita maxima), a novel 2-oxoglutarate-dependent dioxygenase (2-ODD) enzyme, designated as GA 7-oxidase, has been identified that specifically catalyzes the single-step conversion of GA12-aldehyde to GA12. researchgate.netoup.com Studies using cell-free systems from various plants, including soybean cotyledons and germinating barley embryos, have demonstrated this direct conversion. nih.govnih.gov In bacteria, the oxidation of GA12-aldehyde to GA12 is carried out by a short-chain alcohol dehydrogenase. nih.gov

Hydroxylation Pathways from Gibberellin A12 Aldehyde and its Derivatives

Following the formation of GA12, or in some cases acting directly on GA12-aldehyde, hydroxylation reactions introduce hydroxyl groups at specific positions on the gibberellin skeleton. These modifications are critical for the subsequent formation of bioactive GAs and create branching points in the biosynthetic pathway.

The 13-Hydroxylation Pathway: Formation of GA53-Aldehyde and GA53

The 13-hydroxylation pathway is a major route for GA biosynthesis in many plants, leading to the production of important bioactive GAs like GA1. This pathway can be initiated by the hydroxylation of GA12-aldehyde at the C-13 position to form GA53-aldehyde. This conversion has been observed in cell-free systems from the immature seeds of Phaseolus coccineus (runner bean). nih.gov Subsequently, GA53-aldehyde is oxidized at C-7 to produce gibberellin A53 (GA53).

Alternatively, GA12 can be hydroxylated at C-13 to form GA53. nih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase, GA13ox. nih.gov Stepwise analysis in germinating barley embryos has shown the operation of a 13-hydroxylation pathway that converts GA12-aldehyde into downstream products such as GA29, GA1, and GA8. nih.gov

The Non-13-Hydroxylation Pathway

In parallel to the 13-hydroxylation pathway, the non-13-hydroxylation pathway (also known as the 13-deoxy pathway) operates from GA12. This pathway is characterized by the absence of a hydroxyl group at the C-13 position and leads to the formation of other bioactive gibberellins (B7789140), such as GA4. nih.gov Both the 13-hydroxylation and non-13-hydroxylation pathways have been demonstrated in various vegetative tissues. researchgate.net For instance, studies in germinating barley embryos have shown the conversion of GA12-aldehyde via this 13-deoxy pathway. nih.gov The predominance of one pathway over the other is species- and tissue-dependent. For example, in Arabidopsis, the non-13-hydroxylation pathway is preferred. nih.gov

Biosynthesis of 12α-Hydroxylated Gibberellins (e.g., 12α-Hydroxy-GA12-Aldehyde)

A less common but significant modification is the 12α-hydroxylation of gibberellin precursors. A unique pathway for the biosynthesis of 12α-hydroxylated gibberellins has been identified in a cell-free system from Cucurbita maxima endosperm. capes.gov.br In this system, the microsomal fraction can convert GA12-aldehyde into both GA12 and 12α-hydroxy-GA12-aldehyde. capes.gov.br The balance between these two products is notably pH-dependent, with lower pH favoring the formation of the 12α-hydroxylated product. capes.gov.br This 12α-hydroxylation represents another branch point in the diversification of gibberellin structures originating from GA12-aldehyde.

Downstream Conversions to Bioactive C19-Gibberellins

The C20-gibberellins formed through the aforementioned pathways, such as GA12 and GA53, undergo a series of oxidative steps at C-20, catalyzed by GA 20-oxidases. This leads to the loss of the C-20 carbon atom and the formation of the C19-gibberellin skeleton, which is characteristic of the most biologically active GAs.

Formation of GA4 and GA7

The non-13-hydroxylation pathway leads to the formation of GA4, a potent bioactive gibberellin. A proposed pathway in soybean embryos illustrates this progression: GA12-aldehyde → GA12 → GA15 → GA24 → GA36 → GA4. nih.gov GA4 is then considered a primary active gibberellin in many species, including Arabidopsis. nih.gov

The formation of GA7, another bioactive gibberellin, can also arise from these pathways. In soybean, it has been suggested that GA7 is formed from GA4. nih.gov In embryo preparations of Marah macrocarpus, GA12-aldehyde is converted to both GA4 and GA7. semanticscholar.org A cell-free system from the immature seeds of Phaseolus coccineus also demonstrated the conversion of radiolabeled GA12-aldehyde into several products, including the bioactive GA4. nih.gov

Table 1: Key Metabolic Conversions of Gibberellin A12 Aldehyde

Precursor Product(s) Key Enzyme/System Plant/Organism
Gibberellin A12 aldehyde Gibberellin A12 ent-Kaurenoic acid oxidase (KAO) / GA 7-oxidase Plants / Cucurbita maxima
Gibberellin A12 aldehyde GA53-aldehyde 13-hydroxylase Phaseolus coccineus
Gibberellin A12 Gibberellin A53 GA13ox (Cytochrome P450) Plants
Gibberellin A12 aldehyde 12α-Hydroxy-GA12-aldehyde Microsomal fraction Cucurbita maxima
Gibberellin A12 aldehyde Gibberellin A4, Gibberellin A7 Biosynthetic pathway enzymes Marah macrocarpus, Soybean

Enzymology of Gibberellin A12 Aldehyde Metabolism

Characterization of Key Oxidases

The conversion of the hydrocarbon precursor ent-kaurene (B36324) to GA12 is orchestrated by two main classes of enzymes: terpene cyclases and cytochrome P450 monooxygenases. pnas.org The subsequent metabolism of GA12-aldehyde and its downstream products involves further oxidation steps catalyzed by both P450s and other dioxygenases.

The oxidation of GA12-aldehyde to GA12 is a critical step in the gibberellin biosynthetic pathway. This conversion can be catalyzed by different enzyme families depending on the organism. In some higher plants, a family of 2-oxoglutarate-dependent dioxygenases (ODDs) known as GA 7-oxidases is responsible for this reaction. rsc.org In fungi such as Gibberella fujikuroi, this step is part of a multi-functional activity of a single cytochrome P450 enzyme, P450-1, which catalyzes several oxidation steps from ent-kaurenoic acid to GA14, via GA12-aldehyde. nih.gov Soluble enzyme preparations from the endosperm of Marah macrocarpus have also been shown to convert GA12-aldehyde into subsequent products like GA15, GA24, and GA9. researchgate.net

The formation of gibberellin A12 aldehyde begins with the precursor ent-kaurene. Its conversion is catalyzed by two membrane-bound cytochrome P450 monooxygenases located in the endoplasmic reticulum: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). oup.com

ent-Kaurene Oxidase (KO): This multifunctional P450 enzyme, belonging to the CYP701A family in Arabidopsis, catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal. nih.govnih.gov Studies using yeast expression systems have confirmed that the single GA3 protein (ent-kaurene oxidase) can perform all three of these sequential oxidations. nih.govnih.gov In the fungus Gibberella fujikuroi, a different P450, encoded by the P450-4 gene, carries out this same three-step conversion. nih.govasm.org

ent-Kaurenoic Acid Oxidase (KAO): Following the action of KO, ent-kaurenoic acid oxidase (KAO) catalyzes the subsequent steps leading to the formation of GA12. pnas.orgoup.com KAO is a member of the CYP88A subfamily of cytochrome P450s. pnas.org This enzyme hydroxylates ent-kaurenoic acid at the C-7 position, which is followed by a hydrocarbon ring contraction and aldehyde extrusion to form GA12-aldehyde, which is then oxidized to GA12. pnas.orgpnas.org

EnzymeFamily/ClassSubstrate(s)Product(s)Organism Example
ent-Kaurene Oxidase (KO) Cytochrome P450 (CYP701A)ent-kaurene, ent-kaurenol, ent-kaurenalent-kaurenoic acidArabidopsis thaliana nih.gov
ent-Kaurenoic Acid Oxidase (KAO) Cytochrome P450 (CYP88A)ent-kaurenoic acidGA12Barley pnas.org
GA 7-Oxidase 2-Oxoglutarate-Dependent DioxygenaseGA12-aldehydeGA12Higher Plants rsc.org
P450-1 Cytochrome P450ent-kaurenoic acid, GA12-aldehyde, etc.GA14Gibberella fujikuroi nih.gov

Roles of Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450s are a diverse superfamily of heme-thiolate enzymes that play a pivotal role in the early stages of gibberellin biosynthesis. pnas.orgpnas.org They are responsible for the energetically challenging insertion of oxygen into unactivated C-H bonds, which is fundamental to the conversion of ent-kaurene to GA12. pnas.org

The catalytic cycle of CYP450s begins with the binding of a substrate, which displaces a water molecule from the heme iron's sixth coordination site. pnas.org This alters the iron's spin state and redox potential, allowing it to accept an electron. pnas.org The reduced iron then binds molecular oxygen, and a second electron transfer leads to the formation of a highly reactive ferryl-oxo intermediate known as Compound I. pnas.orgnih.gov This powerful oxidizing agent typically abstracts a hydrogen atom from the substrate, followed by a radical recombination (oxygen rebound mechanism) to yield a hydroxylated product. pnas.org

In gibberellin biosynthesis, CYP450s exhibit remarkable substrate specificity and can catalyze complex reactions beyond simple hydroxylation. For instance, KAO (CYP88A) not only hydroxylates ent-kaurenoic acid but also mediates an unusual hydrocarbon ring contraction to form the characteristic gibbane (B1244497) skeleton of GA12-aldehyde. pnas.orgpnas.org Similarly, bacterial CYP112 can catalyze a complex demethylation and γ-lactone ring formation in later GA pathway steps, a transformation that requires two catalytic cycles. nih.govnih.gov

Roles of 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)

While CYP450s are central to the initial formation of C₂₀-gibberellins like GA12, the later stages of the biosynthetic pathway are dominated by soluble, non-heme iron enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). rsc.orgfrontiersin.org These enzymes are responsible for converting the C₂₀-GA precursors into the biologically active C₁₉-GAs. rsc.org

The catalytic mechanism of 2-ODDs involves the binding of Fe(II), 2-oxoglutarate, and the primary gibberellin substrate. This allows for the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-oxoglutarate to form succinate (B1194679) and CO₂. wikipedia.org This process generates a highly reactive iron-oxygen species that hydroxylates the target substrate. frontiersin.org

Key 2-ODD families in gibberellin metabolism include:

GA 20-oxidases (GA20ox): These enzymes catalyze the sequential oxidation of the C-20 methyl group of precursors like GA12 and GA53, followed by its removal to form the C₁₉-GAs (e.g., GA9 and GA20). rsc.orgfrontiersin.org

GA 3-oxidases (GA3ox): These enzymes perform the final step in the synthesis of many bioactive GAs by introducing a 3β-hydroxyl group. rsc.orgfrontiersin.org

GA 2-oxidases (GA2ox): This family of enzymes acts as a deactivation mechanism, catalyzing the 2β-hydroxylation of both C₁₉- and C₂₀-GAs, rendering them biologically inactive. rsc.orgfrontiersin.org

Catalytic Mechanisms and Cofactor Requirements (Fe2+, Ascorbate, 2-Oxoglutarate)

The enzymes that metabolize gibberellin A12 aldehyde, such as GA 7-oxidase and GA 20-oxidase, are non-heme iron-containing dioxygenases that require ferrous iron (Fe2+), ascorbate, and 2-oxoglutarate as cofactors for their catalytic activity.

The catalytic cycle begins with the binding of the co-substrate, 2-oxoglutarate, to the enzyme's active site, which contains a ferrous iron atom. This is followed by the binding of the primary substrate, gibberellin A12 aldehyde. The binding of both substrates allows for the coordination of molecular oxygen (O2) to the iron center.

A subsequent oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide occurs, which generates a highly reactive ferryl-oxo intermediate. This potent oxidizing agent is responsible for the hydroxylation or oxidation of the gibberellin A12 aldehyde substrate.

Role of Cofactors:

Fe2+: The ferrous iron is located at the heart of the enzyme's active site and is directly involved in the binding of oxygen and the subsequent formation of the reactive ferryl-oxo species. Its oxidation state cycles between Fe2+ and higher oxidation states during catalysis.

2-Oxoglutarate: This molecule acts as a co-substrate, and its decarboxylation is stoichiometrically linked to the oxidation of the gibberellin substrate. The energy released from this decarboxylation drives the formation of the high-energy ferryl-oxo intermediate.

Ascorbate: Ascorbate is an essential cofactor that is thought to reduce the iron center back to its ferrous (Fe2+) state if it becomes oxidized to the ferric (Fe3+) state, thereby regenerating the enzyme for subsequent catalytic cycles. This is particularly important to counteract uncoupled reaction cycles where the activated oxygen species is released without substrate oxidation.

Enzyme preparations from Cucurbita maxima endosperm have provided valuable insights into the kinetics of these reactions. For the GA 7-oxidase, which catalyzes the oxidation of gibberellin A12-aldehyde to gibberellin A12, the Michaelis-Menten constant (Km) for gibberellin A12-aldehyde has been determined to be 8.6 µM, and for the co-substrate 2-oxoglutarate, the Km is 6.1 µM.

Kinetic Parameters for GA 7-oxidase from Cucurbita maxima

SubstrateMichaelis-Menten Constant (Km)
gibberellin A12 aldehyde(1-)8.6 µM
2-Oxoglutarate6.1 µM

Factors Influencing Enzyme Activity and Reaction Equilibrium

The catalytic efficiency and the direction of the metabolic flux through the gibberellin biosynthesis pathway are influenced by several environmental and cellular factors. Key among these are the pH of the cellular compartment where the enzymes are active and the concentrations of the necessary cofactors and the substrate itself.

pH Dependence of Conversions

The activity of the dioxygenases involved in gibberellin A12 aldehyde metabolism is markedly dependent on the ambient pH. Studies utilizing enzyme preparations from Cucurbita maxima have revealed that pH can influence the ratio of products formed from a single substrate. For instance, the metabolism of certain gibberellin precursors by these enzymes shows a distinct pH-dependent product distribution. Above a pH of 6.5, the formation of one product is favored, while below this pH, a different hydroxylated product becomes predominant. Specifically for the conversion of gibberellin A12 aldehyde, subsequent metabolic steps show an optimal pH range between 6.0 and 6.5. This pH dependence suggests that changes in the cellular pH could serve as a regulatory mechanism for controlling the types and amounts of bioactive gibberellins (B7789140) produced.

pH Influence on Gibberellin Metabolism

pH RangeObserved Effect
> 6.5Favors the production of GA12 from its precursor.
< 6.5Favors the production of 12α-hydroxy-GA12-aldehyde.
6.0 - 6.5Optimal range for the conversion of 12α-hydroxy-GA12-aldehyde to downstream products.

Cofactor and Substrate Concentrations

The rate of enzymatic conversion of gibberellin A12 aldehyde is highly sensitive to the concentrations of the substrate and the essential cofactors: Fe2+, ascorbate, and 2-oxoglutarate. As with all enzyme-catalyzed reactions, the concentration of the substrate, gibberellin A12 aldehyde, will affect the reaction velocity, typically following Michaelis-Menten kinetics until saturation is reached.

The availability of the cofactors is equally critical. A deficiency in any of the cofactors can significantly limit the rate of reaction. Research has shown that both Fe2+ and dithiothreitol (B142953) (a compound that can help maintain a reducing environment similar to ascorbate) strongly stimulate the activities of these dioxygenases. However, it has been noted that when Fe2+ and a reducing agent are added together, the presence of catalase is necessary to prevent the inhibition of the enzyme. This is likely due to the production of reactive oxygen species in the presence of reduced iron and oxygen, which can be detrimental to the enzyme's structure and function. The concentration of 2-oxoglutarate is also a key determinant of the reaction rate, as it is a direct participant in the catalytic cycle.

Genetic and Molecular Regulation of Gibberellin A12 Aldehyde Metabolism

Analysis of Gibberellin-Deficient and Gibberellin-Insensitive Mutants

The study of gibberellin (GA)-deficient and GA-insensitive mutants has been instrumental in dissecting the complex pathway of gibberellin biosynthesis and its regulation. These mutants exhibit characteristic phenotypes, most notably dwarfism, due to either a deficiency in bioactive GAs or an inability to respond to them. By identifying the specific enzymatic steps that are blocked in these mutants, researchers have been able to map out the sequence of intermediates and the genes encoding the enzymes that catalyze their conversions. This section focuses on the elucidation of these pathway blocks and their direct consequences on the metabolism and accumulation of the key intermediate, gibberellin A12 aldehyde.

Elucidation of Pathway Blocks in Specific Mutants (e.g., Pea na gene, Maize dwarf mutants, Potato ga1 mutant)

Genetic mutations that lead to deficiencies in bioactive gibberellins (B7789140) have been identified in numerous plant species. These mutants serve as powerful tools for understanding the in vivo function of specific biosynthetic enzymes.

Pea na gene: The na mutant of pea (Pisum sativum) is a severe dwarf mutant that is deficient in gibberellin. nih.gov Studies have shown that the na gene encodes an ent-kaurenoic acid oxidase. nih.gov This enzyme catalyzes the conversion of ent-kaurenoic acid to gibberellin A12-aldehyde. The mutation in the na gene leads to a block at this specific step in the gibberellin biosynthetic pathway. nih.gov Evidence for this comes from feeding experiments where the application of precursors before ent-kaurenoic acid does not rescue the dwarf phenotype, whereas the application of gibberellin A12-aldehyde or subsequent intermediates restores normal growth. nih.gov

Maize dwarf mutants: In maize (Zea mays), several non-allelic dwarf mutants have been characterized, each with a lesion at a different step in the gibberellin biosynthesis pathway.

dwarf-1 (d1): The d1 mutant has a block much later in the pathway, specifically in the 3β-hydroxylation of GA20 to the bioactive GA1. nih.gov This results in an accumulation of GA20 and a deficiency in GA1. nih.gov

dwarf-2 (d2), dwarf-3 (d3), and dwarf-5 (d5): These mutants are all blocked in the early stages of the pathway, prior to the synthesis of gibberellin A12-aldehyde. The d5 gene, for instance, is involved in the conversion of geranylgeranyl pyrophosphate to ent-kaurene (B36324). Consequently, these mutants have very low levels of all downstream gibberellins.

Potato ga1 mutant: The ga1 mutant in potato (Solanum tuberosum) is a gibberellin-deficient dwarf. While the precise enzymatic step affected by the ga1 mutation has been subject to some varied interpretations, it is generally accepted to be in the early part of the gibberellin biosynthesis pathway. Some research has suggested that the ga1 mutant is partially blocked in the 13-hydroxylation of gibberellin A12-aldehyde to GA53. This would place the genetic lesion at a step immediately involving the metabolism of gibberellin A12-aldehyde.

The following table summarizes the elucidated pathway blocks in these key mutants:

MutantOrganismAffected Gene/EnzymeBlocked Biosynthetic StepPhenotype
na Pea (Pisum sativum)ent-kaurenoic acid oxidaseent-kaurenoic acid → Gibberellin A12-aldehydeSevere dwarfism
dwarf-1 (d1) Maize (Zea mays)GA 3-oxidaseGA20 → GA1Dwarfism
dwarf-5 (d5) Maize (Zea mays)ent-kaurene synthaseGeranylgeranyl pyrophosphate → ent-kaureneDwarfism
ga1 Potato (Solanum tuberosum)Putatively GA 13-hydroxylaseGibberellin A12-aldehyde → GA53 (partially blocked)Dwarfism

Impact of Mutations on Gibberellin A12 Aldehyde Accumulation and Metabolism

The position of the metabolic block in gibberellin-deficient mutants has a direct and predictable impact on the accumulation and subsequent metabolism of gibberellin A12 aldehyde.

In mutants where the enzymatic block occurs before the synthesis of gibberellin A12-aldehyde, such as the pea na mutant and the maize dwarf-2, dwarf-3, and dwarf-5 mutants, there is no production of gibberellin A12-aldehyde. Consequently, this intermediate does not accumulate, and its further metabolism is completely halted. The lack of gibberellin A12-aldehyde and all subsequent gibberellins is the direct cause of the dwarf phenotype in these mutants.

Conversely, in mutants with a block after the formation of gibberellin A12-aldehyde, the impact on its accumulation is less straightforward. In the case of the maize dwarf-1 mutant, the block is significantly downstream at the conversion of GA20 to GA1. nih.gov In these plants, gibberellin A12-aldehyde is synthesized and metabolized through the pathway until the point of the block. This leads to an accumulation of the precursor immediately before the block, namely GA20. nih.gov Gibberellin A12-aldehyde itself is not expected to accumulate to high levels, as it is efficiently converted to downstream intermediates.

For the potato ga1 mutant, if the partial block is indeed at the 13-hydroxylation of gibberellin A12-aldehyde, this would have a direct effect on its metabolism. A partial blockage would likely lead to a reduced rate of conversion to GA53. This could potentially result in an accumulation of gibberellin A12-aldehyde or its diversion into the non-13-hydroxylation pathway, altering the balance of different gibberellin intermediates. However, direct quantitative measurements of gibberellin A12-aldehyde in this mutant are not extensively documented.

The table below outlines the expected impact of these mutations on gibberellin A12 aldehyde.

MutantPosition of Block Relative to GA12-aldehydeExpected Impact on GA12-aldehyde AccumulationConsequence for GA12-aldehyde Metabolism
Pea na BeforeNo accumulationMetabolism is prevented
Maize dwarf-1 (d1) AfterNo significant accumulation (metabolized to GA20)Metabolized until the pathway block at GA20
Maize dwarf-5 (d5) BeforeNo accumulationMetabolism is prevented
Potato ga1 At/immediately after (partial)Potential for accumulationMetabolism is partially blocked, potentially altering pathway flux

Physiological and Developmental Implications of Gibberellin A12 Aldehyde Biology

Role as a Precursor to Bioactive Gibberellins (B7789140) Influencing Plant Development

Gibberellin A12 aldehyde is the first C20-gibberellin formed in the GA biosynthesis pathway, marking a significant commitment point in the production of these essential plant hormones. oup.comannualreviews.org It is synthesized from ent-kaurenoic acid through a series of oxidative steps catalyzed by the enzyme ent-kaurenoic acid oxidase (KAO). wikipedia.orgnih.gov Once formed, GA12-aldehyde stands at a crucial metabolic crossroads. It is typically oxidized to gibberellin A12 (GA12) by KAO or, in some plant families like Cucurbitaceae, by a specific GA 7-oxidase. oup.comwikipedia.orgrsc.org

From GA12, the pathway branches into two main routes: the non-13-hydroxylation pathway and the early 13-hydroxylation pathway. oup.comportlandpress.com These pathways, through the action of various enzymes including GA 20-oxidases and GA 3-oxidases, modify the GA skeleton to produce the biologically active forms, primarily GA1, GA3, GA4, and GA7. portlandpress.comresearchgate.net These active GAs are the molecules that directly interact with cellular receptors to elicit a physiological response. nih.gov

The conversion of GA12-aldehyde is a tightly regulated process, influenced by both developmental and environmental cues. oup.com For instance, studies in Thlaspi arvense have shown that thermoinductive (cold) treatments, which are necessary for flowering, regulate the conversion of ent-kaurenoic acid to GA12-aldehyde, rather than the steps downstream of GA12-aldehyde. nih.govebi.ac.uk This highlights that the control of flux into the GA pathway at the level of GA12-aldehyde formation is a key regulatory mechanism. The metabolism of GA12-aldehyde can also differ between tissues; in developing pea seeds, for example, it is metabolized into different sets of GAs in the seed coats versus the cotyledons. ebi.ac.uknih.gov This tissue-specific metabolism allows for precise spatial control over plant development.

Table 1: Key Conversions in the Gibberellin Biosynthesis Pathway Originating from GA12-aldehyde

Precursor Enzyme(s) Product(s) Significance
ent-kaurenoic acid ent-kaurenoic acid oxidase (KAO) Gibberellin A12 aldehyde Formation of the first C20-gibberellin. wikipedia.orgnih.gov
Gibberellin A12 aldehyde KAO / GA 7-oxidase Gibberellin A12 (GA12) Commits the molecule to further GA synthesis. wikipedia.orgrsc.org
Gibberellin A12 (GA12) GA 20-oxidases GA15 → GA24 → GA9 Non-13-hydroxylation pathway leading to GA4. oup.comrsc.org
Gibberellin A12 (GA12) GA 13-oxidase Gibberellin A53 (GA53) Entry into the 13-hydroxylation pathway. portlandpress.comresearchgate.net
Gibberellin A53 (GA53) GA 20-oxidases GA44 → GA19 → GA20 13-hydroxylation pathway leading to GA1. rsc.orgnih.gov
Gibberellin A9 (GA9) GA 3-oxidase Gibberellin A4 (GA4) Formation of a major bioactive GA. nih.gov
Gibberellin A20 (GA20) GA 3-oxidase Gibberellin A1 (GA1) Formation of a major bioactive GA. nih.gov

Regulation of Vegetative Growth Processes

The downstream products derived from gibberellin A12 aldehyde are instrumental in controlling the architecture of the plant during its vegetative phase. The amount of bioactive GAs synthesized from the initial pool of GA12-aldehyde directly correlates with features like plant height and leaf size.

Stem Elongation and Internode Development

One of the most well-documented roles of gibberellins is the promotion of stem and internode elongation. wikipedia.orgbrazilianjournals.com.br The conversion of GA12-aldehyde into bioactive GAs, such as GA1 and GA4, is essential for this process. nih.gov Mutants that are deficient in GA biosynthesis, for example, due to a non-functional enzyme early in the pathway before GA12-aldehyde, typically exhibit a dwarf phenotype with short internodes. wikipedia.orgashs.org The application of bioactive GAs to these mutants can often restore the normal, tall phenotype, demonstrating the critical role of the GA pathway. ashs.org

The synthesis of bioactive GAs from precursors like GA12-aldehyde is concentrated in actively growing tissues, including expanding internodes. portlandpress.com Research has shown a strong correlation between the levels of endogenous bioactive GAs and the rate of stem elongation. For instance, in fuchsia, the inhibition of GA biosynthesis with paclobutrazol (B33190) (which blocks a step before GA12-aldehyde formation) severely retards shoot elongation. scispace.com This inhibition can be overcome by applying various GAs that are downstream of the block, such as GA1, GA4, GA9, and GA20, but not by GA12 at similar concentrations, suggesting that the conversion of GA12 itself can be a rate-limiting step in some species or conditions. scispace.com

Leaf Expansion

Gibberellins are also crucial for the proper development and expansion of leaves. cabidigitallibrary.orgmdpi.com The flow of metabolites through the GA pathway, starting from GA12-aldehyde, provides the necessary hormonal signals for leaf growth. mdpi.com Studies in various plants, including kohlrabi and wheat, have investigated the link between GA metabolism and leaf development. portlandpress.comcabidigitallibrary.org While the precise mechanisms are complex, it is understood that bioactive GAs promote both cell division and cell expansion, the two fundamental processes driving leaf growth. A reduction in the flux from GA12-aldehyde to active GAs can result in smaller, often darker green leaves, a characteristic feature of many GA-deficient mutants. ashs.org

Control of Reproductive Development

The transition from vegetative growth to the reproductive phase is a critical event in a plant's life, and it is heavily influenced by gibberellins derived from GA12-aldehyde. These hormones play key roles in ending seed dormancy, initiating germination, and inducing the switch to flowering.

Seed Germination and Breaking Dormancy

The germination of a seed is triggered by a complex interplay of environmental and endogenous signals, with gibberellins playing a central role. wikipedia.orgbrazilianjournals.com.br During germination, there is a significant increase in the biosynthesis of bioactive GAs to promote the growth of the embryo. wikipedia.org Cell-free systems from germinating barley embryos have demonstrated the capacity to convert GA12-aldehyde into a suite of gibberellins, including the bioactive GA1 and GA3. nih.govsteberlab.org This indicates that the machinery to process GA12-aldehyde is activated early in germination.

Gibberellins break seed dormancy by promoting the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains. wikipedia.org These enzymes degrade stored food reserves in the endosperm, providing nourishment for the growing embryo. The signal to produce these enzymes is a flux of bioactive GAs, originating from the metabolism of precursors like GA12-aldehyde within the embryo. nih.gov

Flowering Induction and Bolting

For many plant species, particularly long-day plants, an increase in gibberellin levels is a prerequisite for the transition to flowering and the associated process of bolting (the rapid elongation of the flower stalk). wikipedia.orgresearchgate.netbrazilianjournals.com.br The conversion of GA12-aldehyde to bioactive GAs is a key regulated step in this process. In Arabis alpina, a perennial plant that requires cold (vernalization) to flower, genes involved in GA metabolism are targets of a major floral repressor. oup.com During vernalization, the repression is lifted, allowing for increased GA production, which in turn accelerates floral induction. oup.com

Similarly, in species like spinach and Thlaspi arvense, the environmental cue (long days or cold, respectively) promotes the expression of genes encoding enzymes late in the GA pathway, such as GA 20-oxidase and GA 3-oxidase. annualreviews.orgnih.gov This enhances the conversion of precursors derived from GA12-aldehyde into active GAs, leading to stem elongation and the formation of flowers. annualreviews.org This demonstrates that controlling the metabolic flux downstream of GA12-aldehyde is a primary mechanism by which plants integrate environmental signals to time their reproductive development.

Advanced Research Methodologies for Gibberellin A12 Aldehyde Studies

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and precise quantification of gibberellin A12 aldehyde and its metabolites in complex biological samples. Coupled with chromatographic separation techniques, MS provides unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of gibberellins (B7789140), including GA12-aldehyde. This technique involves the chemical modification of the compounds, typically through methylation and trimethylsilylation, to increase their volatility for separation on a gas chromatograph. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Researchers have effectively used GC-MS to trace the metabolic pathways originating from GA12-aldehyde. For instance, studies in cell-free systems from germinating barley embryos and developing pea seeds have utilized [14C]-labeled GA12-aldehyde as a substrate. nih.govnih.gov The subsequent identification of labeled downstream products by GC-MS has been instrumental in delineating the steps of gibberellin biosynthesis. nih.govnih.gov In soybean cotyledons, GC-MS was crucial in identifying [14C]GA15 as a metabolite of [14C]GA12-aldehyde, helping to characterize the specific biosynthetic pathway in that species. oup.com Similarly, in endosperm and embryo preparations of Marah macrocarpus, GC-MS analysis of derivatized metabolites confirmed the conversion of GA12-aldehyde to various other gibberellins. researchgate.net

Table 1: GC-MS Applications in Gibberellin A12 Aldehyde Metabolite Analysis

Plant Species/System Precursor Identified Metabolites Research Focus
Barley (Hordeum vulgare) embryos [14C]GA12-aldehyde GA51, GA29, GA1, GA8, GA3 Delineation of 13-deoxy and 13-hydroxylation pathways nih.gov
Pea (Pisum sativum) seeds [14C]GA12-aldehyde [14C]GA53-aldehyde, [14C]GA12-aldehyde conjugate, [14C]GA53-aldehyde conjugate Examination of metabolism in cotyledons and seed coats nih.gov
Soybean (Glycine max) cotyledons [14C]GA12-aldehyde [14C]GA12, [14C]GA15, GA7 Identification of endogenous gibberellins and biosynthetic pathway oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Specificity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of gibberellins, often without the need for derivatization. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. In the tandem MS setup (MS/MS), a specific ion of the target molecule is selected and fragmented, and the resulting fragments are analyzed. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification. LC-MS/MS is particularly valuable for analyzing complex plant extracts where concentrations of specific gibberellins may be very low.

Molecular Biology and Genetic Engineering Approaches

Molecular techniques have revolutionized the study of gibberellin biosynthesis by allowing researchers to isolate, characterize, and manipulate the genes encoding the enzymes of the pathway.

Gene Cloning and Functional Characterization

The cloning and functional expression of genes involved in the gibberellin biosynthetic pathway are fundamental to understanding their specific roles. A common approach involves creating a cDNA library from a plant tissue known to be active in gibberellin biosynthesis. This library can then be screened to identify clones that encode specific enzymes.

For example, a cDNA clone (M3-8) was isolated from an embryo-derived cDNA library of Marah macrocarpus. nih.gov This clone was then expressed in Escherichia coli, and the resulting recombinant protein was tested for its enzymatic activity. The fusion protein was found to convert GA12 to GA9 and GA25, demonstrating that it encoded a GA 20-oxidase. nih.gov This type of functional characterization confirms the specific enzymatic step catalyzed by the protein product of the cloned gene.

Transgenic Plant Lines and Gene Editing for Pathway Manipulation

The creation of transgenic plant lines and the use of gene editing technologies like CRISPR/Cas9 allow for targeted manipulation of the gibberellin biosynthetic pathway. By overexpressing or knocking out genes, researchers can study the effects on the levels of specific gibberellins, including GA12-aldehyde, and the resulting plant phenotype.

For instance, mutations in the GA20-oxidase gene, which acts downstream of GA12-aldehyde, have been shown to cause a semidwarf phenotype in maize. frontiersin.org In a study utilizing CRISPR/Cas9 to edit the maize GA20ox3 gene, the resulting mutants exhibited elevated levels of GA12 and GA53, precursors in the pathway, and decreased levels of downstream products, leading to a semidwarf phenotype that could be rescued by the application of exogenous gibberellin. frontiersin.org This demonstrates how targeted gene editing can be used to investigate the function of genes involved in gibberellin metabolism and to alter plant architecture. The generation of transgene-free edited plants is a significant advancement, allowing for the study of gene function without the continued presence of foreign DNA. frontiersin.orgfrontiersin.org

Table 2: Genetic Manipulation of Gibberellin Pathway

Technique Gene Target Organism Outcome Significance
Gene Cloning & Expression GA 20-oxidase (M3-8) Marah macrocarpus Recombinant protein converted GA12 to GA9 and GA25 Functional characterization of a key biosynthetic enzyme nih.gov

Plant Bioassays for Biological Activity Assessment in Research Contexts

Plant bioassays are essential for determining the biological activity of gibberellins and their precursors. These assays typically use dwarf or mutant plant varieties that are deficient in endogenous gibberellins and thus show a significant growth response to exogenously applied active GAs.

While GA12-aldehyde itself is generally considered to be biologically inactive, its conversion to active GAs can be inferred through these bioassays. For example, the dwarf rice bioassay is a widely used method. oup.com In a study on soybean cotyledons, the level of GA-like material was quantified using the immersion dwarf rice bioassay, providing a measure of the total bioactive gibberellins present. oup.com The sensitivity of such bioassays can be enhanced by treating the assay plants with inhibitors of gibberellin biosynthesis, which reduces the background levels of endogenous GAs and makes the plants more responsive to applied compounds. jircas.go.jp A comparison of the activities of 26 different gibberellins in nine plant bioassays revealed that compounds like GA12 exhibit low activity, reinforcing their role as precursors rather than biologically active hormones. cdnsciencepub.com

Model Systems and Case Studies in Gibberellin A12 Aldehyde Research

Plant Model Systems for Biosynthesis and Metabolism Elucidation

Arabidopsis thaliana

Arabidopsis thaliana serves as a primary model organism for plant genetics and molecular biology, and it has been instrumental in dissecting the gibberellin biosynthetic pathway. In Arabidopsis, Gibberellin A12 (GA12) is the product of the oxidation of GA12-aldehyde. This GA12 is then converted to the C19-GA, GA9, through a series of oxidative reactions at the C-20 carbon. This conversion sequence is primarily catalyzed by a class of enzymes known as GA 20-oxidases (GA20ox).

In vitro enzymatic assays have confirmed that the proteins encoded by these genes have GA 20-oxidase activity. Specifically, they catalyze the conversion of GA12 to GA9. This research highlights that the metabolic step immediately following the formation of GA12 from GA12-aldehyde is a significant regulatory point in the GA biosynthetic pathway, controlling the flux towards active GAs that are essential for normal plant growth and reproduction.

Solanum tuberosum (Potato)

In the study of Solanum tuberosum, gibberellins (B7789140) are recognized as key regulators of tuber formation, a critical developmental process for this species. Research indicates an antagonistic relationship between GAs and tuberization; high levels of bioactive GAs promote stolon elongation and inhibit the formation of tubers, while a decrease in GA levels is associated with the onset of tuber development.

Gibberellin A12 aldehyde is the immediate precursor to GA12, which stands at the beginning of the pathways leading to all other GAs in the plant. In potato, both the 13-hydroxylation pathway (leading to GA1) and the non-13-hydroxylation pathway (leading to GA4) are active. The balance and flux through these pathways, originating from GA12, are critical in determining the hormonal signals that control the switch from stolon growth to tuber initiation. Studies have shown that a high level of endogenous GA1 is present during stolon elongation, which then sharply decreases before the visible swelling of the stolon tip to form a tuber. youtube.com This suggests that the metabolism of GA12, and by extension the synthesis of GA12-aldehyde, is tightly regulated to control the levels of bioactive GAs that govern this important developmental transition. Therefore, potato serves as an important model for understanding how the metabolism of early GA precursors like GA12-aldehyde is linked to major developmental changes in response to environmental and internal cues.

Glycine max (Soybean)

Research using soybean, particularly the cotyledons during mid-pod fill, has provided detailed insights into the metabolism of gibberellin A12 aldehyde. In feeding studies with radiolabeled GA12-aldehyde, researchers have tracked its conversion into various downstream gibberellins.

When cell-free extracts from soybean cotyledons were incubated with [¹⁴C]GA12-aldehyde, two primary products were identified: [¹⁴C]GA12 and [¹⁴C]GA15. frontiersin.org In experiments using intact embryos, GA12-aldehyde was rapidly converted to GA12 and GA15 within minutes, and over a period of hours, at least 22 different metabolic products were generated. frontiersin.org

These findings allowed researchers to propose a biosynthetic pathway for active, C-19 gibberellins in soybean that resembles the pathway found in cucurbits. The proposed sequence is: GA12-aldehyde → GA12 → GA15 → GA24 → GA36 → GA4 → GA7 frontiersin.org

This pathway is significant because it leads to the production of GA4 and GA7, which are bioactive gibberellins. The identification of GA7 as an endogenous gibberellin in soybean was confirmed by purifying substances that co-chromatographed with the metabolites of labeled GA12-aldehyde. frontiersin.org The study highlights the role of soybean cotyledons as a key site for GA biosynthesis and the central role of GA12-aldehyde as the entry point into this complex metabolic network.

Interactive Data Table: Metabolism of [¹⁴C]GA12-aldehyde in Soybean Cotyledons
SystemIncubation TimeMajor Identified ProductsProposed Pathway Step
Cell-free extracts4 hoursGA12 (42% yield), GA15 (7% yield)GA12-aldehyde → GA12, GA15
Intact embryos5 minutesGA12, GA15 (15% combined yield)GA12-aldehyde → GA12, GA15
Intact embryos4 hoursAt least 22 products (96% total yield)Further metabolism to downstream GAs

Brassica oleracea var. gongylodes (Kohlrabi)

While specific, in-depth studies focusing solely on gibberellin A12 aldehyde in Kohlrabi are limited, its metabolic role can be understood within the broader context of the well-established gibberellin biosynthesis pathway in Brassica species. Gibberellin A12 aldehyde is a confirmed constituent of kohlrabi. In the general GA pathway, which is conserved across higher plants including Brassica, GA12-aldehyde is a critical intermediate. frontiersin.org

The biosynthesis of gibberellins occurs in three main stages and locations within the plant cell: plastids, the endoplasmic reticulum, and the cytoplasm. The conversion of ent-kaurenoic acid to GA12-aldehyde occurs in the endoplasmic reticulum, catalyzed by the enzyme ent-kaurenoic acid oxidase (KAO). frontiersin.org Subsequently, in the cytoplasm, GA12-aldehyde is oxidized to form GA12. This GA12 molecule is the precursor from which all other gibberellins are derived through two major parallel pathways: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway. Key enzymes in these later steps include GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), which produce bioactive GAs, and GA 2-oxidases (GA2ox), which deactivate them. frontiersin.org

Given this conserved pathway, Brassica oleracea serves as a model to understand how the flux through the GA biosynthetic pathway, starting from GA12-aldehyde, is regulated to control various aspects of development, such as leaf formation and the transition from vegetative to reproductive growth.

Malus domestica (Apple)

In apple, gibberellins are known to play a significant role in regulating flower bud induction, a process critical for annual fruit production. High levels of certain GAs are generally considered inhibitory to the formation of flower buds, contributing to the phenomenon of biennial bearing, where trees produce a heavy crop one year and little to none the next.

Gibberellin A12 aldehyde, as the precursor to GA12, is foundational to the entire GA biosynthetic network. Studies profiling the phytohormones in apple buds have successfully detected GA12, indicating that the pathway involving GA12-aldehyde is active in these tissues. nih.gov However, analyses comparing GA12 levels in buds from fruiting (ON-trees) versus non-fruiting (OFF-trees) have not shown clear, consistent differences that would definitively label it as the primary inhibitor of flower induction. nih.gov

While the direct application of some bioactive gibberellins like GA3 and GA4+7 has been shown to reduce flowering, the precise role of the precursor GA12 and, by extension, GA12-aldehyde, in regulating the pool of inhibitory GAs in the bud meristem remains an area of active research. The apple tree serves as a complex model system for studying how the metabolism of early GA precursors in specific tissues like spur buds influences major, economically important developmental outcomes.

Differential Metabolism Across Tissues and Developmental Stages in Various Species

The metabolism of gibberellin A12 aldehyde and its product, GA12, is not uniform throughout the plant. Different tissues and organs exhibit distinct metabolic capabilities, which vary with the developmental stage of the plant. This differential metabolism allows for precise spatial and temporal control over the levels of bioactive gibberellins, ensuring that specific developmental processes are activated at the appropriate time and place.

Studies in several species have provided clear examples of this tissue-specific metabolism:

Pisum sativum (Pea): In developing pea seeds, the metabolism of GA12-aldehyde and GA12 differs significantly between the cotyledons and the seed coat. When radiolabeled precursors were supplied, the cotyledons metabolized them exclusively to 13-hydroxylated GAs. In contrast, the seed coats were capable of producing both 13-hydroxylated and non-13-hydroxylated GAs. nih.gov Furthermore, in older seed coats (20-22 days), GA12-aldehyde was found to be converted into conjugate forms, such as GA12-aldehyde conjugate and GA53-aldehyde conjugate, which may represent a form of storage or transport. nih.gov

Marah macrocarpus: A stark contrast in metabolic pathways was observed between the embryo and the endosperm of this species. Soluble enzyme preparations from embryos converted GA12-aldehyde and GA12 through the non-13-hydroxylation pathway to produce the bioactive GAs, GA4 and GA7. youtube.com However, preparations from the endosperm converted the same precursors to GA15, GA24, and GA9, but were unable to complete the final step to produce GA4 or GA7. youtube.com This indicates that the endosperm may produce GA9, which is then transported to the embryo for conversion into its active forms.

Zea mays (Maize): In seedling shoots of maize, feeding studies with labeled GA12-aldehyde demonstrated its conversion into a range of downstream products from both the 13-hydroxylation and non-13-hydroxylation pathways, including GA53-aldehyde, GA12, GA53, GA44, and GA19. gcwgandhinagar.com This illustrates the metabolic capacity of vegetative tissues to channel this early precursor into the pathways required for shoot elongation and development.

This differential processing underscores a key principle of hormone regulation: the synthesis of a precursor like GA12-aldehyde may occur in one tissue, while its conversion to a bioactive form, or its inactivation, occurs in another, allowing for intricate control over plant growth and development.

Interactive Data Table: Tissue-Specific Metabolism of GA12-aldehyde/GA12
SpeciesTissue 1Metabolic Products/PathwayTissue 2Metabolic Products/Pathway
Pisum sativumCotyledonExclusively 13-hydroxylated GAsSeed Coat13-hydroxylated & non-13-hydroxylated GAs; GA-conjugates
Marah macrocarpusEmbryoGA4, GA7 (bioactive forms)EndospermGA9, GA15, GA24 (precursors)
Zea maysSeedling ShootsGA12, GA53, GA44, GA19, GA53-aldehyde--

Emerging Research Frontiers in Gibberellin A12 Aldehyde Biology

Further Elucidation of Undefined Branching Pathways and Intermediates

Gibberellin A12 aldehyde is not merely a linear precursor but a branching point for multiple metabolic fates, leading to the synthesis of various gibberellins (B7789140) with distinct biological activities. The well-established pathways involve the conversion of GA12-aldehyde to GA12, which then enters either the 13-hydroxylation or non-13-hydroxylation pathway.

In maize (Zea mays), for instance, a detailed stepwise metabolism from GA12-aldehyde to GA20 has been demonstrated, involving the intermediates GA53-aldehyde, GA12, GA53, GA44, and GA19 researchgate.net. Similarly, in developing seeds of pea (Pisum sativum), GA12-aldehyde is metabolized to 13-hydroxylated GAs in cotyledons, while in seed coats, it is converted to both 13-hydroxylated and non-13-hydroxylated GAs, including GA15, GA24, and GA9 kit.edu.

Research in Marah macrocarpus has further expanded this metabolic map, showing that embryo preparations can convert GA12-aldehyde to GA4 and GA7 nih.govresearchgate.net. In barley (Hordeum vulgare) embryos, both a 13-deoxy pathway leading to GA51 and a 13-hydroxylation pathway producing GA29, GA1, and GA8 originate from GA12-aldehyde semanticscholar.org.

A particularly intriguing finding is the discovery of a novel GA 7-oxidase in pumpkin (Cucurbita maxima) that facilitates the direct, single-step conversion of GA12-aldehyde to GA12 ishs.org. The broader significance of this enzyme remains an open question, as it has not yet been identified in other plant species, suggesting the existence of species-specific metabolic routes.

The following table summarizes the key branching pathways and intermediates originating from Gibberellin A12 aldehyde in different plant species.

Plant SpeciesTissueBranching PathwayKey IntermediatesFinal Products (Examples)
Maize (Zea mays)Seedling Shoots13-hydroxylationGA53-aldehyde, GA12, GA53, GA44, GA19GA20
Pea (Pisum sativum)Cotyledons13-hydroxylation-13-hydroxylated GAs
Pea (Pisum sativum)Seed Coats13-hydroxylation & Non-13-hydroxylationGA15, GA24, GA913-hydroxylated & Non-13-hydroxylated GAs
Marah macrocarpusEmbryos--GA4, GA7
Barley (Hordeum vulgare)Embryos13-deoxy & 13-hydroxylation-GA51, GA29, GA1, GA8
Pumpkin (Cucurbita maxima)-Direct Oxidation-GA12

Discovery of Novel Deactivation and Conjugation Mechanisms

The biological activity of gibberellins is tightly controlled not only through biosynthesis but also via deactivation and conjugation processes. While much of the focus has been on the deactivation of bioactive GAs, emerging evidence suggests that GA12-aldehyde itself can be a target for such modifications, representing a mechanism to regulate the flux into the bioactive GA pool.

In developing pea seeds, a significant portion of GA12-aldehyde is metabolized into conjugates kit.edu. Specifically, [14C]GA12-aldehyde conjugate and [14C]GA53-aldehyde conjugate have been identified as major metabolites, indicating that conjugation is a prominent metabolic fate for this compound in certain tissues researchgate.net. These conjugates are likely storage forms that can be hydrolyzed to release the free aldehyde, providing a mechanism for temporal and spatial control of GA biosynthesis.

While glycosylation is a common conjugation strategy for many plant hormones, the precise chemical nature of these GA12-aldehyde conjugates and the enzymes responsible for their formation are still largely undefined. The discovery and characterization of these novel conjugation and potential deactivation pathways for GA12-aldehyde are critical areas for future research to fully comprehend the homeostatic regulation of gibberellin levels.

Detailed Molecular Mechanisms of Transcriptional Regulation of Gibberellin A12 Aldehyde Homeostasis

The maintenance of appropriate levels of gibberellin A12 aldehyde, or its homeostasis, is crucial for normal plant growth and development. This is achieved through a complex interplay of feedback and feed-forward regulation at the transcriptional level, controlling the expression of genes encoding the enzymes for both its synthesis and catabolism.

The biosynthesis of GA12-aldehyde from its precursor, ent-kaurenoic acid, is catalyzed by the enzyme ent-kaurenoic acid oxidase (KAO). The expression of the KAO gene is a key regulatory point. For instance, in barley, the transcript levels of the KAO1 gene are detectable in various tissues during germination, indicating its importance in initiating the later stages of GA biosynthesis researchgate.net.

While direct transcriptional regulation of the enzymes that specifically metabolize GA12-aldehyde is an active area of investigation, the broader GA pathway is known to be under feedback control. Bioactive GAs can suppress the expression of genes encoding biosynthetic enzymes like GA 20-oxidase and GA 3-oxidase, and promote the expression of genes for deactivating enzymes like GA 2-oxidase hmdb.ca. This feedback mechanism indirectly influences the concentration of GA12-aldehyde by modulating the rate of its conversion to downstream products.

Transcription factors play a pivotal role in mediating these regulatory circuits. While specific transcription factors that directly bind to the promoters of genes involved in GA12-aldehyde metabolism are still being identified, families such as MYB, WRKY, bHLH, and bZIP are known to be involved in regulating various plant hormone pathways nih.gov. The DELLA proteins, which are central repressors of GA signaling, interact with transcription factors to control the expression of GA-responsive genes, and this interaction is a key component of GA homeostasis hmdb.ca. Understanding how these and other transcription factors are regulated and how they, in turn, control the expression of genes that determine the fate of GA12-aldehyde is a major goal in this research frontier.

Advanced Understanding of Environmental Signal Integration in Gibberellin A12 Aldehyde Biosynthesis

Plants, being sessile organisms, must constantly adapt their growth and development to changing environmental conditions. The gibberellin biosynthetic pathway, including the production and metabolism of GA12-aldehyde, is a key target for the integration of environmental signals such as light and temperature.

Temperature: Low temperatures can significantly impact GA metabolism. In the winter annual Thlaspi arvense, thermoinduction (exposure to cold) greatly alters the metabolism of ent-kaurenoic acid, the immediate precursor of GA12-aldehyde, in the shoot tips. This regulation appears to be focused on the two enzymatic steps that convert ent-kaurenoic acid to GA12-aldehyde, suggesting that temperature directly controls the influx into this part of the GA pathway researchgate.netishs.org. The enzyme ent-kaurenoic acid oxidase (KAO) has been identified as a primary target of vernalization-induced regulation of GA metabolism in this species steberlab.org.

Light and Photoperiod: Light is another critical environmental cue that influences GA biosynthesis. In pea plants, the photoperiod (the relative length of day and night) can modify the metabolism of GA12-aldehyde. Specifically, the rate of conversion of GA12-aldehyde to GA53 is altered by the photoperiod, demonstrating that light conditions can dictate the branching of the GA pathway at this crucial point nih.gov.

Future research in this area will focus on identifying the specific photoreceptors and temperature sensors involved, and delineating the signaling cascades that connect these environmental inputs to the transcriptional and post-transcriptional regulation of the enzymes that govern the synthesis and metabolism of gibberellin A12 aldehyde.

Strategies for Modulating Plant Growth and Development Through Manipulation of Gibberellin A12 Aldehyde Metabolism

The central role of gibberellins in controlling plant stature and development has made their metabolic pathway a prime target for manipulation in agriculture and horticulture. By modulating the levels of key intermediates like gibberellin A12 aldehyde, it is possible to control plant height, flowering time, and other agronomically important traits.

Chemical Modulation: A major strategy for controlling plant growth involves the use of plant growth retardants, many of which target the GA biosynthesis pathway. These compounds can be broadly categorized based on their site of action:

Inhibitors of ent-kaurene (B36324) oxidation: A widely used class of growth retardants, including compounds with an N-containing heterocycle like paclobutrazol (B33190) and uniconazole, block the cytochrome P450-dependent monooxygenases that convert ent-kaurene to ent-kaurenoic acid, the precursor of GA12-aldehyde kit.eduresearchgate.netnih.gov.

Inhibitors of later pathway steps: Acylcyclohexanediones, such as prohexadione-calcium and trinexapac-ethyl, are structural mimics of 2-oxoglutarate and inhibit the dioxygenases that catalyze the conversion of GAs downstream of GA12-aldehyde researchgate.netkit.eduishs.orgnih.gov. By blocking these steps, these compounds can lead to an accumulation of GA12-aldehyde and a reduction in bioactive GAs.

Genetic Modulation: The advent of genetic engineering has opened up new avenues for precisely manipulating GA metabolism. The "Green Revolution" of the mid-20th century was largely driven by the introduction of semi-dwarf varieties of wheat and rice, which were later found to have mutations in genes related to GA synthesis or signaling semanticscholar.org.

Targeting the genes that encode the enzymes responsible for the synthesis and metabolism of GA12-aldehyde is a promising strategy for crop improvement. For example:

Overexpression or knockout of genes: Overexpressing a gene that encodes an enzyme that converts GA12-aldehyde to a non-bioactive or less active GA could lead to reduced plant height. Conversely, knocking out a gene for an enzyme that funnels GA12-aldehyde into a major bioactive GA pathway could also result in a dwarf phenotype.

Promoter manipulation: Altering the regulatory regions (promoters) of these genes could allow for tissue-specific or inducible changes in GA12-aldehyde metabolism, enabling finer control over plant growth and development.

By combining chemical and genetic approaches, researchers and breeders can develop novel strategies to optimize plant architecture and performance, with the metabolism of gibberellin A12 aldehyde serving as a key target for intervention.

Q & A

Q. What are the standard methodologies for detecting and quantifying gibberellin A12 aldehyde(1-) in plant tissues?

Methodological Answer: Gibberellin A12 aldehyde(1-) is typically detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Validation includes spiking samples with deuterated internal standards (e.g., [²H₂]-GA12 aldehyde) to correct for matrix effects. Tissue extraction protocols often involve homogenization in 80% methanol, followed by purification via C18 solid-phase extraction. For quantification, calibration curves using synthetic standards are essential, with sensitivity thresholds reported as low as 0.1 ng/g fresh weight in pea shoots .

Q. How is the biosynthesis pathway of gibberellin A12 aldehyde(1-) elucidated in different plant species?

Methodological Answer: Biosynthetic pathways are traced using isotopic labeling (e.g., [14C]mevalonic acid) in cell-free systems or intact tissues. Enzymatic steps are characterized via gene knockout mutants (e.g., ga3ox mutants in Arabidopsis) or enzyme inhibitors like paclobutrazol. Comparative studies across species (e.g., pea, potato, apple) reveal conserved steps in the conversion of ent-kaurene to GA12 aldehyde, though species-specific regulatory mechanisms exist, such as photoperiod-dependent expression of CYP450 genes in pea shoots .

Advanced Research Questions

Q. How can researchers design experiments to analyze the metabolic flux of gibberellin A12 aldehyde(1-) under varying photoperiod conditions?

Methodological Answer: Use controlled-environment growth chambers to simulate photoperiods (e.g., 8h light/16h dark vs. 16h light/8h dark). Pulse-chase experiments with [14C]GA12 aldehyde or stable isotopes (e.g., ¹³C-labeled precursors) track metabolic turnover. Tissue-specific sampling (e.g., shoot apices vs. mature leaves) combined with kinetic modeling quantifies flux rates. For example, Davies et al. (1986) demonstrated that short-day conditions in pea line G2 reduce GA12 aldehyde conversion to bioactive GAs by 40%, linked to downregulation of GA3ox .

Q. What strategies address contradictory data on gibberellin A12 aldehyde(1-)’s role in growth regulation across studies?

Methodological Answer: Contradictions often arise from environmental variability (e.g., temperature, light quality) or tissue-specific responses. To resolve discrepancies:

  • Replicate experiments under strictly controlled abiotic conditions.
  • Use near-isogenic plant lines to isolate genetic variables.
  • Apply meta-analysis to compare datasets across studies, adjusting for covariates like sampling time (e.g., diurnal GA fluctuations). Critical evaluation of extraction protocols is also necessary, as impurities in early GA studies led to misidentification of active metabolites .

Q. How can researchers assess the cross-species effects of gibberellin A12 aldehyde(1-) on non-plant organisms (e.g., microalgae)?

Methodological Answer: Dose-response assays in microalgae (e.g., Scenedesmus obliquus) are conducted under axenic conditions to exclude bacterial interference. Biomass accumulation is measured via dry weight or chlorophyll content, while lipidomics/proteomics identify metabolic shifts. For example, GA12 aldehyde at 10⁻⁵ M increased Scenedesmus biomass by 1.9× in BBM medium, likely via conserved stress-response pathways . Controls include GA-deficient mutants or co-treatment with gibberellin biosynthesis inhibitors.

Q. What computational models predict gibberellin A12 aldehyde(1-)’s interactions with receptors or enzymes?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model GA12 aldehyde’s binding to GID1 receptors or cytochrome P450 enzymes. Structural data for receptors are sourced from X-ray crystallography (PDB IDs: 2ZSH for GID1). Free energy calculations (e.g., MM-PBSA) quantify binding affinities. For enzyme interactions, quantum mechanics/molecular mechanics (QM/MM) simulations elucidate catalytic mechanisms, such as hydroxylation at C-7β during GA12 aldehyde oxidation .

Data Presentation Guidelines

  • Tables: Summarize comparative GA12 aldehyde levels across species or tissues, including extraction methods and detection limits.
  • Figures: Use pathway maps with flux arrows (e.g., BioRender) or heatmaps for gene expression data.
  • Reproducibility: Archive raw mass spectra and computational input files in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.